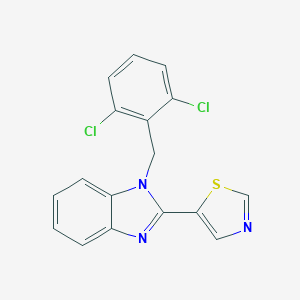![molecular formula C20H23N5O2S B328677 N-[4-(BUTAN-2-YL)PHENYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B328677.png)
N-[4-(BUTAN-2-YL)PHENYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(BUTAN-2-YL)PHENYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(BUTAN-2-YL)PHENYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with 4-sec-butylphenylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the aromatic rings or the acetamide group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic rings or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of new pharmaceuticals due to its unique structure.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent in treating various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential use in catalysis and other industrial processes.
Wirkmechanismus
The mechanism of action of N-[4-(BUTAN-2-YL)PHENYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- N-(4-sec-butylphenyl)-2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide
- N-(4-sec-butylphenyl)-2-{[1-(4-nitrophenyl)-1H-tetrazol-5-yl]thio}acetamide
Uniqueness:
- The presence of the 4-methoxyphenyl group in N-[4-(BUTAN-2-YL)PHENYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE imparts unique electronic and steric properties, influencing its reactivity and interactions.
- The combination of aromatic and heterocyclic structures provides a versatile framework for various chemical modifications and applications.
Eigenschaften
Molekularformel |
C20H23N5O2S |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
N-(4-butan-2-ylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H23N5O2S/c1-4-14(2)15-5-7-16(8-6-15)21-19(26)13-28-20-22-23-24-25(20)17-9-11-18(27-3)12-10-17/h5-12,14H,4,13H2,1-3H3,(H,21,26) |
InChI-Schlüssel |
NVZXKPKQXKKOTO-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dimethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B328596.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B328597.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide](/img/structure/B328600.png)
![N-(2-{(2E)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(naphthalen-2-yloxy)acetamide (non-preferred name)](/img/structure/B328601.png)
![N-{2-[2-(5-chloro-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-(4-methoxyphenyl)butanamide](/img/structure/B328602.png)
![N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(2-methylphenoxy)acetamide](/img/structure/B328604.png)
![N-[2-(2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B328605.png)
![N-{1-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-2-(naphthalen-2-yloxy)acetamide (non-preferred name)](/img/structure/B328606.png)
![N-[2-(2-{3-nitro-4-methylbenzylidene}hydrazino)-2-oxoethyl]-4-(4-methoxyphenyl)butanamide](/img/structure/B328609.png)
![N-{1-[(2-{3-nitro-4-methylbenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(2-naphthyloxy)acetamide](/img/structure/B328610.png)
![N-[2-[2-[(Z)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-4-(4-methoxyphenyl)butanamide](/img/structure/B328612.png)

![N-{2-[2-(4-tert-butylbenzylidene)hydrazino]-2-oxoethyl}-2-(2-naphthyloxy)acetamide](/img/structure/B328616.png)
![3-Ethyl-5-[(5-{2-nitro-4-methoxyphenyl}-2-furyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B328617.png)
